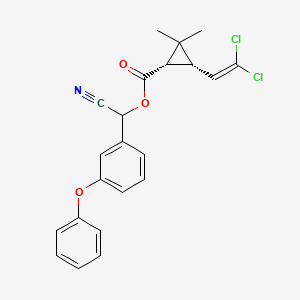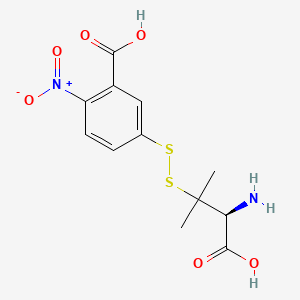
S-(5-Mercapto-2-nitrobenzoic Acid)-D-penicillamine Disulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(5-Mercapto-2-nitrobenzoic Acid)-D-penicillamine Disulfide is a complex organic compound known for its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a disulfide bond, which links the 5-mercapto-2-nitrobenzoic acid and D-penicillamine moieties. The presence of both nitro and mercapto groups in the structure makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(5-Mercapto-2-nitrobenzoic Acid)-D-penicillamine Disulfide typically involves the reaction of 5-mercapto-2-nitrobenzoic acid with D-penicillamine. The process begins with the reduction of 5,5′-dithiobis(2-nitrobenzoic acid) in a basic solution to yield 5-mercapto-2-nitrobenzoic acid . This is followed by the addition of D-penicillamine under controlled conditions to form the disulfide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
S-(5-Mercapto-2-nitrobenzoic Acid)-D-penicillamine Disulfide undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfonic acids.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The nitro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
S-(5-Mercapto-2-nitrobenzoic Acid)-D-penicillamine Disulfide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in antimicrobial treatments.
Industry: Utilized in the development of advanced materials and nanotechnology applications.
Mechanism of Action
The mechanism of action of S-(5-Mercapto-2-nitrobenzoic Acid)-D-penicillamine Disulfide involves its interaction with molecular targets through its reactive functional groups. The mercapto group can form covalent bonds with thiol groups in proteins, affecting their function. The nitro group can undergo redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
5-Mercapto-2-nitrobenzoic Acid: Shares the mercapto and nitro groups but lacks the D-penicillamine moiety.
D-Penicillamine: Contains the penicillamine structure but lacks the 5-mercapto-2-nitrobenzoic acid component.
Uniqueness
The presence of both nitro and mercapto groups allows for diverse chemical reactivity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C12H14N2O6S2 |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
5-[[(1S)-1-amino-1-carboxy-2-methylpropan-2-yl]disulfanyl]-2-nitrobenzoic acid |
InChI |
InChI=1S/C12H14N2O6S2/c1-12(2,9(13)11(17)18)22-21-6-3-4-8(14(19)20)7(5-6)10(15)16/h3-5,9H,13H2,1-2H3,(H,15,16)(H,17,18)/t9-/m0/s1 |
InChI Key |
XDVWMOIDPQICAE-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)([C@H](C(=O)O)N)SSC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)O |
Canonical SMILES |
CC(C)(C(C(=O)O)N)SSC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


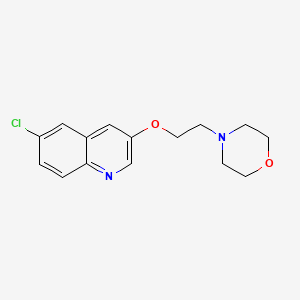
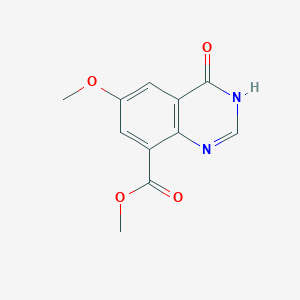
![2-[[4-[N,N-bis(trideuteriomethyl)carbamimidoyl]benzoyl]amino]-N-(5-chloropyridin-2-yl)-5-methoxybenzamide](/img/structure/B13862713.png)
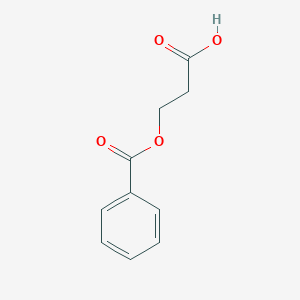
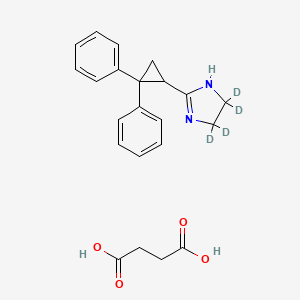

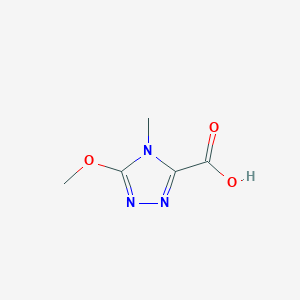
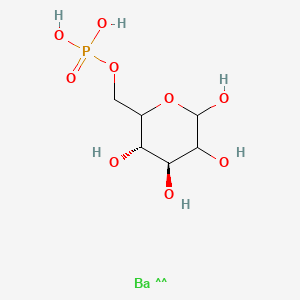
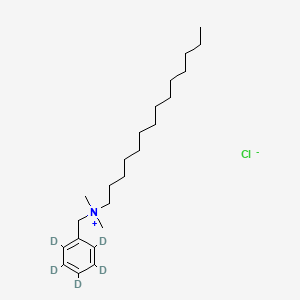
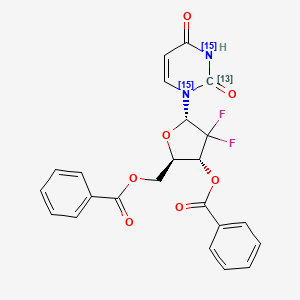
![4-Imidazo[1,2-a]pyridin-2-yl-1,3-thiazole](/img/structure/B13862770.png)
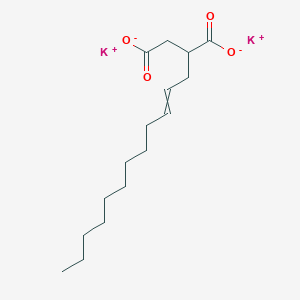
![(1R,3r,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 2-Oxoindoline-3-carboxylate](/img/structure/B13862779.png)
